Cas no 88979-61-7 (Bafilomycin C1)
Bafilomycin C1 Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenedioic acid(2E)-,1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester
- BAFILOMYCIN C1
- 2-Demethyl-2-methoxy-24-methylhygrolidin
- L 681110A1
- (E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(3S,4Z,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid
- HB3792
- 88979-61-7
- 2-Demethyl-2-methoxy-24-methyl-hygrolidin
- Hygrolidin, 2-demethyl-2-methoxy-24-methyl-
- Bafilomycin-C1
- CHEBI:214875
- (E)-4-(2-hydroxy-2-(3-hydroxy-4-((4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl)-6-isopropyl-5-methyltetrahydro-2H-pyran-4-yloxy)-4-oxobut-2-enoic acid
- (E)-4-[2-Hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid
- Bafilomycin C1
-
- Inchi: 1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12-,16-15+,22-13+,23-18+,30-19-/t24-,25+,26-,27-,28-,29-,31+,34-,35+,36+,37?,39+/m0/s1
- InChI Key: WUDBXVQNMOTFEE-IUJNTKNESA-N
- SMILES: O1[C@H](C(C)C)[C@@H](C)[C@@H](C[C@@]1([C@@H](C)[C@@H]([C@H](C)C1[C@H](C=CC=C(C)C[C@H](C)[C@@H]([C@H](C)C=C(C)C=C(C(=O)O1)OC)O)OC)O)O)OC(/C=C/C(=O)O)=O |c:18,20,29,t:32|
Computed Properties
- Exact Mass: 720.40800
- Monoisotopic Mass: 720.408477
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 51
- Rotatable Bond Count: 11
- Complexity: 1350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 5
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 178
- XLogP3: 6.4
Experimental Properties
- Color/Form: 淡 黄褐色的固体
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 844.4 °C at 760 mmHg
- Flash Point: 248.9 °C
- Refractive Index: 1.544
- Solubility: Very slightly soluble (0.34 g/l) (25 º C),
- PSA: 178.28000
- LogP: 4.88440
Bafilomycin C1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B110003-0.5mg |
Bafilomycin C1 |
88979-61-7 | 0.5mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B110003-1mg |
Bafilomycin C1 |
88979-61-7 | 1mg |
$ 1016.00 | 2023-04-19 | ||
| TRC | B110003-2.5mg |
Bafilomycin C1 |
88979-61-7 | 2.5mg |
$ 2383.00 | 2023-04-19 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6110-1mg |
Bafilomycin C1 |
88979-61-7 | 98% | 1mg |
¥1964.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6110-5mg |
Bafilomycin C1 |
88979-61-7 | 98% | 5mg |
¥8200.00 | 2023-09-10 | |
| ChemScence | CS-0105395-1mg |
Bafilomycin C1 |
88979-61-7 | ≥99.0% | 1mg |
$400.0 | 2022-04-26 | |
| ChemScence | CS-0105395-5mg |
Bafilomycin C1 |
88979-61-7 | ≥99.0% | 5mg |
$1200.0 | 2022-04-26 | |
| MedChemExpress | HY-130173-1mg |
Bafilomycin C1 |
88979-61-7 | ≥99.0% | 1mg |
¥1980 | 2025-04-15 | |
| MedChemExpress | HY-130173-5mg |
Bafilomycin C1 |
88979-61-7 | ≥99.0% | 5mg |
¥9800 | 2024-05-24 | |
| MedChemExpress | HY-130173-500μg |
Bafilomycin C1 |
88979-61-7 | 500μg |
¥12000 | 2022-02-25 |
Bafilomycin C1 Suppliers
Bafilomycin C1 Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Bafilomycin C1
Comprehensive Overview of Bafilomycin C1 (CAS No. 88979-61-7): Mechanism, Applications, and Research Insights
Bafilomycin C1 (CAS No. 88979-61-7) is a macrolide antibiotic derived from Streptomyces species, renowned for its potent inhibitory effects on vacuolar-type H+-ATPases (V-ATPases). This compound belongs to the bafilomycin family, which has garnered significant attention in biomedical research due to its role in autophagy modulation, cancer therapy, and antimicrobial applications. With the rise of interest in autophagy inhibitors and V-ATPase-targeting drugs, Bafilomycin C1 has emerged as a critical tool for studying intracellular pH regulation and lysosomal function.
The molecular structure of Bafilomycin C1 features a 16-membered lactone ring, distinguishing it from other bafilomycin derivatives like Bafilomycin A1. Its unique chemical properties enable selective binding to V-ATPases, disrupting proton gradients essential for organelle acidification. Researchers frequently explore its applications in cancer cell metabolism, where V-ATPase inhibition has shown promise in suppressing tumor growth. Recent studies also highlight its potential in addressing drug-resistant infections, as it synergizes with conventional antibiotics against pathogenic bacteria.
In the context of neurodegenerative diseases, Bafilomycin C1 is employed to investigate autophagy dysregulation, a hallmark of conditions like Alzheimer's and Parkinson's. Its ability to block autophagosome-lysosome fusion makes it invaluable for modeling disease mechanisms. Additionally, the compound's role in immune response modulation has sparked interest in immunotherapy research, particularly in understanding how lysosomal activity influences antigen presentation.
From a technical standpoint, Bafilomycin C1 is often compared to Chloroquine and Hydroxychloroquine in autophagy studies, though its specificity for V-ATPases offers distinct experimental advantages. FAQs in scientific forums frequently address its solubility (typically in DMSO or ethanol) and working concentrations (ranging from 10 nM to 1 µM depending on cell type). Notably, its stability under varying pH conditions is a recurring topic in protocol optimization discussions.
The synthesis and production of Bafilomycin C1 remain challenging due to its complex stereochemistry, driving demand for reliable suppliers in the life sciences market. Analytical methods such as HPLC and LC-MS are standard for purity verification, with researchers emphasizing batch-to-batch consistency for reproducible results. As interest grows in natural product drug discovery, this compound exemplifies how microbial metabolites can yield clinically relevant molecules.
Emerging trends link Bafilomycin C1 to senescence research, where V-ATPase inhibition alters cellular aging pathways. Its intersection with mitophagy (selective autophagy of mitochondria) also positions it as a probe for metabolic diseases. With the global autophagy modulator market projected to expand, understanding this compound's off-target effects and therapeutic window remains a priority for translational studies.
In summary, Bafilomycin C1 (CAS No. 88979-61-7) represents a multifaceted research reagent with expanding applications in oncology, microbiology, and neurology. Its mechanism-driven utility continues to inspire innovations in targeted therapy development, while ongoing studies refine its pharmacological profile for potential clinical translation.
88979-61-7 (Bafilomycin C1) Related Products
- 108375-77-5(PC-766B)
- 108351-33-3(Oxacyclohexadeca-3,5,11,13-tetraen-2-one,16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-2-methoxy-5-methyl-6-[(1E,3E)-1,3-pentadienyl]-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-,(3Z,5E,7R,8S,9S,11E,13E,15S,16R)- (9CI))
- 144539-92-4(Oxacyclooctadeca-3,5,13,15-tetraen-2-one,9-ethyl-8,10-dihydroxy-18-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1E)-1-propen-1-yl-2H-pyran-2-yl]butyl]-3,17-dimethoxy-5,7,11,13-tetramethyl-,(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-)
- 144450-34-0(Oxacyclooctadeca-3,5,13,15-tetraen-2-one,18-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1E)-1-propen-1-yl-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-,(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-)
- 142386-69-4(Hygrolidin,23-deethyl-2-demethyl-2-methoxy-23-methyl-19-O-methyl- (9CI))
- 116764-51-3(Bafilomycin A)
- 139595-03-2(viranamycin A)
- 88899-55-2(Bafilomycin A1)
- 142386-67-2(Hygrolidin,23-deethyl-2-demethyl-2-methoxy-23-methyl- (9CI))
- 88979-60-6(Bafilomycin C1; 19-Me ether)